1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine dihydrochloride
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Overview
Description
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride is a chemical compound known for its unique structure and properties. It is characterized by the presence of a thiadiazole ring attached to a piperidine moiety, which is further modified with an amine group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine dihydrochloride typically involves the reaction of 1,3,4-thiadiazole derivatives with piperidine derivatives under specific conditions. One common method includes the use of thiadiazole-2-thiol and 4-chloropiperidine as starting materials. The reaction is carried out in the presence of a base such as sodium hydride or potassium carbonate, and the product is purified through recrystallization or chromatography .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process .
Chemical Reactions Analysis
Types of Reactions
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be performed using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: The amine group can participate in nucleophilic substitution reactions with electrophiles such as alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Alkyl halides, acyl chlorides.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols. Substitution reactions can result in various alkylated or acylated derivatives .
Scientific Research Applications
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride has a wide range of scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor and its effects on biological pathways.
Medicine: Explored for its potential therapeutic applications, including anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 1-(1,3,4-thiadiazol-2-yl)piperidin-4-amine dihydrochloride involves its interaction with specific molecular targets and pathways. It is known to inhibit certain enzymes, thereby affecting various biochemical processes. The thiadiazole ring and piperidine moiety play crucial roles in its binding affinity and specificity towards these targets .
Comparison with Similar Compounds
Similar Compounds
1-(1,3-thiazol-2-yl)piperidin-4-amine dihydrochloride: Similar structure but with a thiazole ring instead of a thiadiazole ring.
2-(1-(1,3,4-thiadiazol-2-yl)piperidin-4-yl)ethan-1-ol: A derivative with an additional ethan-1-ol group.
Uniqueness
1-(1,3,4-Thiadiazol-2-yl)piperidin-4-amine dihydrochloride stands out due to its unique combination of the thiadiazole ring and piperidine moiety, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications .
Properties
CAS No. |
2514681-31-1 |
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Molecular Formula |
C7H14Cl2N4S |
Molecular Weight |
257.2 |
Purity |
95 |
Origin of Product |
United States |
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